Cas no 1013-08-7 (Phenanthrene, 1,2,3,4-tetrahydro-)

Phenanthrene, 1,2,3,4-tetrahydro- structure
1013-08-7 structure
Product name:Phenanthrene, 1,2,3,4-tetrahydro-
CAS No:1013-08-7
MF:C14H14
MW:182.26096
CID:221485
PubChem ID:136808

Phenanthrene, 1,2,3,4-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • Phenanthrene, 1,2,3,4-tetrahydro-
    • 1,2,3,4-Tetrahydrophenanthrene
    • PHENANTHRENE,1,2,3,4-TETRA-
    • Nsc17533
    • Tetranthrene
    • Phenanthrene, tetrahydro-
    • AKOS024321255
    • UXNCDAQNSQBHEN-UHFFFAOYSA-N
    • NSC-17533
    • InChI=1/C14H14/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10H,2,4,6,8H
    • Phenanthrene,2,3,4-tetrahydro-
    • 1013-08-7
    • 1,2,3,4-tetrahydro-phenanthrene
    • DTXSID90873048
    • Tetrahydrophenanthrene
    • 73493-69-3
    • NSC 17533
    • 1,3,4-Tetrahydrophenanthrene
    • Inchi: InChI=1S/C14H14/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10H,2,4,6,8H2
    • InChI Key: UXNCDAQNSQBHEN-UHFFFAOYSA-N
    • SMILES: C1C2=C(C3C(C=C2)=CC=CC=3)CCC1

Computed Properties

  • Exact Mass: 182.10962
  • Monoisotopic Mass: 182.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.0601
  • Melting Point: 33.5°C
  • Boiling Point: 250.67°C (rough estimate)
  • Refractive Index: 1.5372 (estimate)
  • PSA: 0

Phenanthrene, 1,2,3,4-tetrahydro- Related Literature

  • 1. Racemization of phenanthrene 3,4-oxide. Absolute stereochemistry of cis- and trans-phenanthrene 3,4-dihydrodiols
    Derek R. Boyd,Ruth M. E. Greene,John D. Neill,Michael E. Stubbs,Haruhiko Yagi,Donald M. Jerina J. Chem. Soc. Perkin Trans. 1 1981 1477
  • 2. A general method for the resolution of cyclic trans-bromohydrin enantiomers. Absolute configuration by crystal structure analysis of a 2-methoxy-2-phenyl-2-trifluoromethylacetate (MTPA) diastereoisomer
    Suresh K. Balani,Derek R. Boyd,E. Sally Cassidy,Gregory I. Devine,John F. Malone,Kenneth M. McCombe,Narain D. Sharma,W. Brian Jennings J. Chem. Soc. Perkin Trans. 1 1983 2751
  • 3. Formula index
  • 4. 97. Polycyclic aromatic hydrocarbons. Part XXXI. Some nitrogenous analogues of chrysene, pyrene and 3 : 4-benzphenanthrene
    J. W. Cook,W. H. S. Thomson J. Chem. Soc. 1945 395
  • 5. Electrophilic substitution in naphthalenes: cyclisation of naphthylbutanols to tetrahydrophenanthrene
    Anthony H. Jackson,Patrick V. R. Shannon,Paul W. Taylor J. Chem. Soc. Perkin Trans. 2 1981 286

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